Ethyl 2-[(phenylsulfonyl)oxy]benzoate
Description
Ethyl 2-[(phenylsulfonyl)oxy]benzoate is an aromatic ester featuring a phenylsulfonyloxy (–OSO₂C₆H₅) substituent at the ortho position of the benzoate ring. The sulfonyloxy group confers unique electronic and steric properties, influencing reactivity and physical characteristics such as solubility and thermal stability.
Properties
Molecular Formula |
C15H14O5S |
|---|---|
Molecular Weight |
306.3g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyloxy)benzoate |
InChI |
InChI=1S/C15H14O5S/c1-2-19-15(16)13-10-6-7-11-14(13)20-21(17,18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
ZMGFXFAEQGQFME-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Ethyl 2-[(phenylsulfonyl)oxy]benzoate with structurally related benzoate esters, emphasizing substituent effects on properties and applications.
Structural and Functional Group Variations
Substituent Position and Type
Ethyl 4-{[(4-Methylphenyl)sulfonyl]oxy}benzoate (CAS 98634-20-9) Structure: Sulfonyloxy group at the para position; methyl-substituted phenyl ring on the sulfonyl moiety. Molecular Formula: C₁₆H₁₆O₅S. The methyl group may increase lipophilicity .
Ethyl 2-(Aminosulfonyl)benzoate (CAS 59777-72-9) Structure: Aminosulfonyl (–SO₂NH₂) group at the ortho position. Molecular Formula: C₉H₁₁NO₄S. Impact: The amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents. This compound is more reactive in nucleophilic reactions compared to phenylsulfonyl derivatives .
Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate (CAS 225222-73-1)
- Structure : Sulfanyl (–S–) group linked to a brominated phenyl ring.
- Molecular Formula : C₁₅H₁₃BrO₂S.
- Impact : The thioether (sulfanyl) group is less electron-withdrawing than sulfonyl, altering redox properties. Bromine increases molecular weight and may enhance halogen bonding in crystal packing .
Key Physical Properties
*Inferred data based on structural analogs.
Reactivity in Polymer Systems
- Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves ~85% conversion in resins, outperforming methacrylate analogs (70%) due to enhanced electron donation. Sulfonyloxy derivatives may exhibit intermediate reactivity .
- Thermal Stability : Sulfonyl-containing compounds generally exhibit higher thermal stability than thioethers or aliphatic esters, as seen in pesticide sulfonylureas () .
Solubility Trends
- Polarity: Aminosulfonyl derivatives (e.g., CAS 59777-72-9) show higher aqueous solubility due to hydrogen bonding, while phenylsulfonyloxy analogs are more soluble in organic solvents .
- Steric Effects : Ortho-substituted benzoates (e.g., Ethyl 2-methoxybenzoate) have lower melting points than para isomers due to disrupted crystal packing .
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